1-硫代-β-D-葡萄糖五醋酸酯

描述

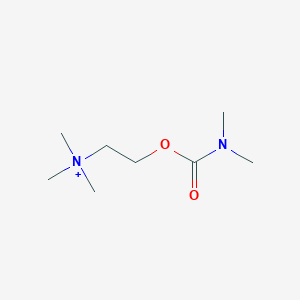

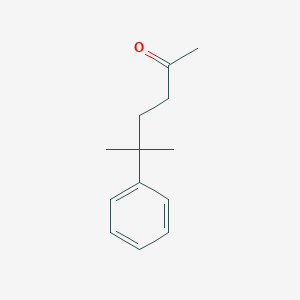

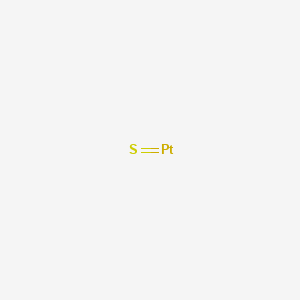

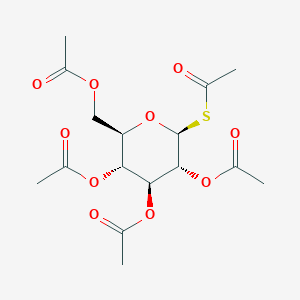

1-Thio-beta-D-glucose pentaacetate is a compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of glucose that contains a sulfur atom in place of one of the oxygen atoms. The pentaacetate group is added to the compound to increase its solubility in organic solvents. The unique structure of 1-Thio-beta-D-glucose pentaacetate has led to its use in a wide range of research applications.

科学研究应用

合成和结构分析

1-硫代-β-D-葡萄糖五醋酸酯已被用于合成复杂分子。例如,它作为起始物质用于创建镜像寡糖,通过合成血型三糖的非自然对映异构体(Boulineau & Wei, 2004)来证明。其结构特征也已被研究,如制备和X射线衍射分析α-和β-D-葡萄糖丁糖五醋酸酯(Bhadbhade et al., 2012)。

在生物化学和分子生物学中的应用

研究突出了1-硫代-β-D-葡萄糖五醋酸酯及相关化合物的生物化学意义。对葡萄糖氧化酶的研究,该酶催化β-D-葡萄糖氧化为葡萄糖酸,强调了它在制药、食品和生物技术等各个行业的相关性(Bankar et al., 2009)。此外,葡萄糖五醋酸酯框架已被用作合成L-糖内酯的前体,为合成化学领域做出贡献(Hollingsworth & Song, 2007)。

在医学成像和诊断中的探索

1-硫代-β-D-葡萄糖五醋酸酯在医学成像应用中显示出潜力。对99mTc标记的1-硫代-β-D-葡萄糖的研究强调了其作为寻找肿瘤试剂的潜力,揭示了其高标记效率和稳定的化学性质(Oh et al., 2006)。此外,对胺介导的β-葡萄糖五醋酸酯生成的发光聚合物-碳纳米点的研究强调了其在视觉监测虾的新鲜度中的应用,展示了其在食品安全评估中的潜力(Zhang et al., 2022)。

安全和危害

作用机制

Target of Action

The primary target of 1-Thio-beta-D-glucose pentaacetate is glucose oxidase (GOx), an enzyme that catalyzes the oxidation of glucose . This interaction plays a crucial role in the compound’s mechanism of action.

Mode of Action

1-Thio-beta-D-glucose pentaacetate interacts with its target, GOx, by wrapping around it . This interaction leads to the generation of cytotoxic hydrogen sulfide (H2S) and hydrogen peroxide (H2O2), which are activated by glutathione . The resulting changes include the suppression of cytochrome c oxidase expression and damage to the mitochondrial membrane potential .

Biochemical Pathways

The biochemical pathway affected by 1-Thio-beta-D-glucose pentaacetate involves the glycolysis process. The compound, through its interaction with GOx, blocks glycolysis by depleting endogenous glucose . This action leads to a complete depletion of tumorigenic energy sources .

Result of Action

The result of 1-Thio-beta-D-glucose pentaacetate’s action is the induction of synergistic defects in mitochondrial function . This is achieved through the suppression of cytochrome c oxidase expression and damage to the mitochondrial membrane potential . These molecular and cellular effects contribute to the compound’s overall action.

生化分析

Biochemical Properties

It is known that the sulfur atom in the molecule can potentially interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the unique chemical properties of sulfur, such as its ability to form strong covalent bonds.

Cellular Effects

Given its structural similarity to glucose, it may influence cell function by interacting with glucose transporters and enzymes involved in glucose metabolism

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro and in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of 1-Thio-beta-D-glucose Pentaacetate in animal models. Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 1-Thio-beta-D-glucose Pentaacetate are not well characterized. Given its structural similarity to glucose, it may be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors involved in glucose metabolism .

Transport and Distribution

It is possible that it interacts with glucose transporters and is distributed similarly to glucose within cells .

Subcellular Localization

The subcellular localization of 1-Thio-beta-D-glucose Pentaacetate is not well known. Future studies could investigate whether it is directed to specific compartments or organelles within the cell .

属性

IUPAC Name |

(3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAJEDWNNGFOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929370 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13639-50-4, 6806-56-0 | |

| Record name | NSC409737 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89877 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)